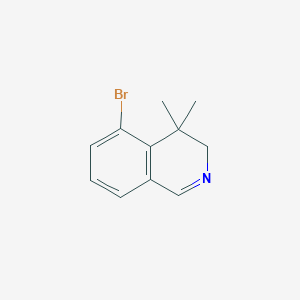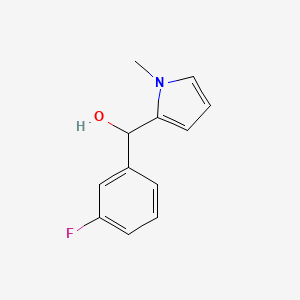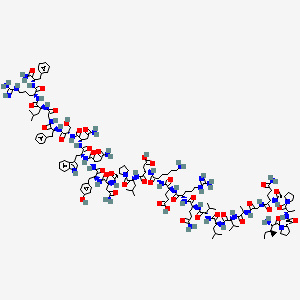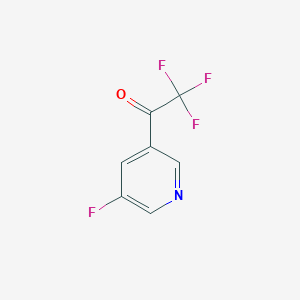
5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol: is an organic compound characterized by the presence of a dioxolane ring attached to a methoxy and methyl-substituted phenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The dioxolane ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted products.
Applications De Recherche Scientifique
Chemistry: 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol is used as a reagent in organic synthesis, particularly in the formation of complex molecules through reactions like Wittig olefination .
Biology and Medicine: This compound can be used in the development of fluorescent probes for the detection of specific biomolecules such as cysteine, homocysteine, and glutathione .
Industry: In the industrial sector, this compound is used in the synthesis of various chemical intermediates and as a stabilizer in polymer production .
Mécanisme D'action
The mechanism by which 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol exerts its effects depends on its specific application. For instance, as a fluorescent probe, it interacts with target biomolecules through specific binding interactions, leading to a measurable fluorescence signal . In pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1,3-Dioxanes: These compounds also contain a dioxane ring but differ in their substitution patterns and reactivity.
1,3-Dioxolanes: Similar to 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol but with variations in the attached functional groups.
3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline: Another compound with a dioxolane ring but different substituents.
Uniqueness: this compound is unique due to its specific combination of a dioxolane ring with methoxy and methyl groups on a phenol ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in synthesis, research, and industry.
Propriétés
Numéro CAS |
918896-43-2 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
5-(1,3-dioxolan-2-yl)-2-methoxy-3-methylphenol |
InChI |
InChI=1S/C11H14O4/c1-7-5-8(11-14-3-4-15-11)6-9(12)10(7)13-2/h5-6,11-12H,3-4H2,1-2H3 |
Clé InChI |
ZVWHPCKHZDDAML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)O)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)


![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)




